[4-(4-Nitrophenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone
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Overview
Description
4-(4-NITROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.
Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction involving a quinoline derivative and the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-NITROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties. The presence of the piperazine ring and nitrophenyl group can enhance the compound’s bioactivity and selectivity towards specific molecular targets .
Industry
In the industrial sector, 4-(4-NITROPHENYL)PIPERAZINOMETHANONE is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-(4-NITROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)piperazine
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
4-(4-NITROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of both the nitrophenyl and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H22N4O3/c31-26(29-16-14-28(15-17-29)20-10-12-21(13-11-20)30(32)33)23-18-25(19-6-2-1-3-7-19)27-24-9-5-4-8-22(23)24/h1-13,18H,14-17H2 |
InChI Key |
RWQJWMUCBKXWED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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